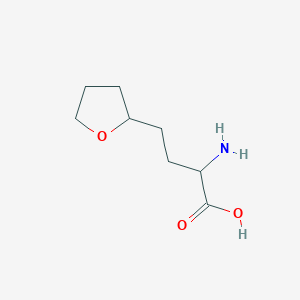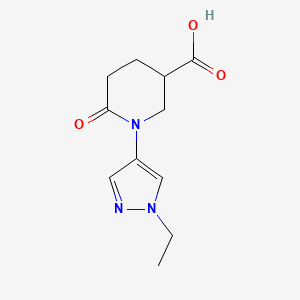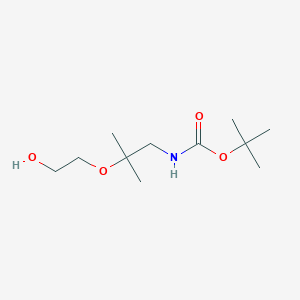
2-(Oxan-4-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxan-4-yl)propanal is an organic compound characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propanal group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)propanal typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.
Attachment of the Propanal Group: The propanal group can be introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.
Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, making the process more economical and environmentally friendly.
化学反应分析
Types of Reactions
2-(Oxan-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.
Major Products Formed
Oxidation: 2-(Oxan-4-yl)propanoic acid.
Reduction: 2-(Oxan-4-yl)propanol.
Substitution: Various substituted oxane derivatives, depending on the substituent introduced.
科学研究应用
2-(Oxan-4-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-(Oxan-4-yl)propanal depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxane ring and the aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-Methyl-2-(oxan-4-yl)propanal: This compound has a similar structure but with a methyl group attached to the propanal moiety.
2-(Oxan-4-yl)butanal: Similar to 2-(Oxan-4-yl)propanal but with an additional carbon in the aldehyde chain.
2-(Oxan-4-yl)ethanal: A shorter-chain analog with an ethanal group instead of propanal.
Uniqueness
This compound is unique due to its specific combination of the oxane ring and the propanal group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
2-(oxan-4-yl)propanal |
InChI |
InChI=1S/C8H14O2/c1-7(6-9)8-2-4-10-5-3-8/h6-8H,2-5H2,1H3 |
InChI 键 |
PVDKDQFFDBUGDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C=O)C1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)

![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)




